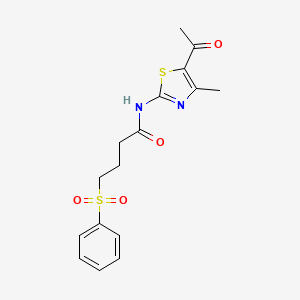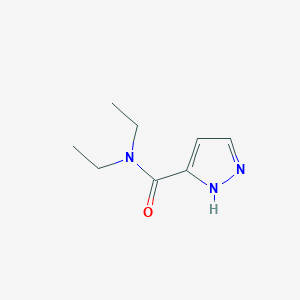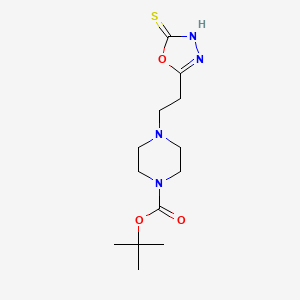
N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AMPI and has been synthesized using different methods, each with varying yields and purity.
Mécanisme D'action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects:
N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein implicated in the development of Alzheimer's disease. In addition, it has been shown to reduce the levels of cytokines, which are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide in lab experiments is its high purity and good yield. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide. One direction is the study of its potential use in the treatment of cancer and other neurological disorders. Another direction is the study of its mechanism of action and the development of more potent and selective inhibitors of COX-2 and LOX. Additionally, the study of its pharmacokinetics and pharmacodynamics may lead to the development of more effective and safer drugs.
Méthodes De Synthèse
The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 5-(p-tolyl)isoxazole-3-carboxylic acid with N-(5-acetamido-2-methoxyphenyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This method yields AMPI with high purity and good yield.
Applications De Recherche Scientifique
N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-4-6-15(7-5-13)20-11-17(24-28-20)12-21(26)23-18-10-16(22-14(2)25)8-9-19(18)27-3/h4-11H,12H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKKHCETPEHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate](/img/structure/B2903644.png)





![N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![5-Benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2903655.png)
![(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine](/img/structure/B2903656.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2903659.png)
![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]but-2-ynamide](/img/structure/B2903660.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2903665.png)
![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2903666.png)